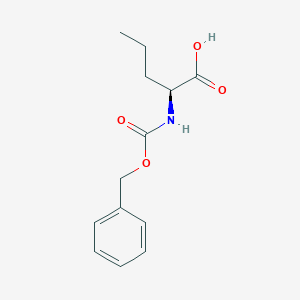

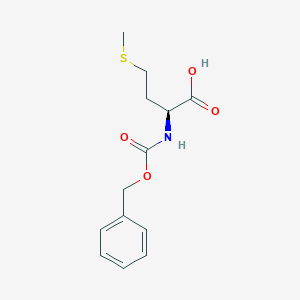

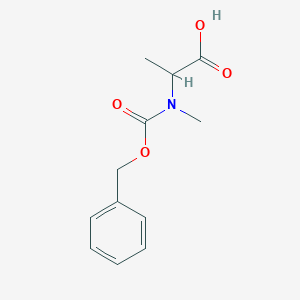

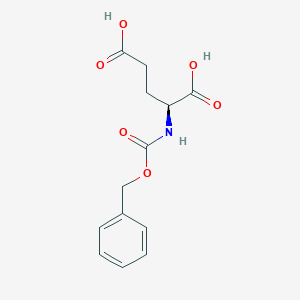

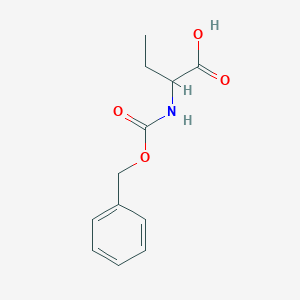

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Vue d'ensemble

Description

“(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is stored in a dark place at room temperature .

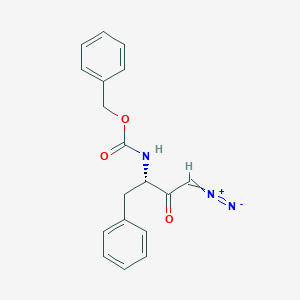

Synthesis Analysis

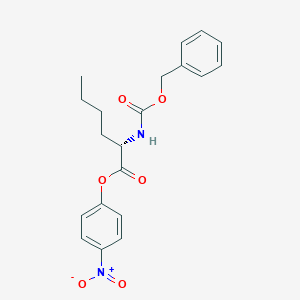

The synthesis of “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” involves mixing it with HBTU (0.5M in DMF), DIEA, and morpholine at room temperature for two hours . After the reaction is complete, as indicated by HPLC, brine is added and the mixture is extracted with EtOAc .

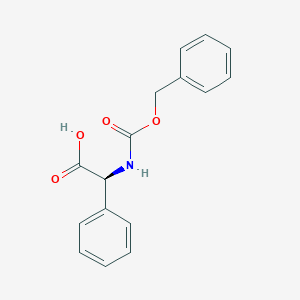

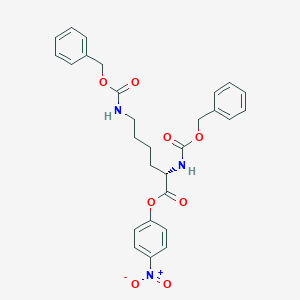

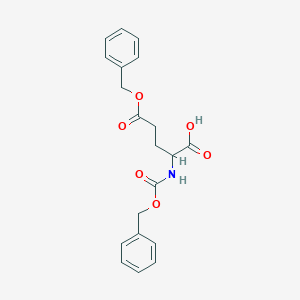

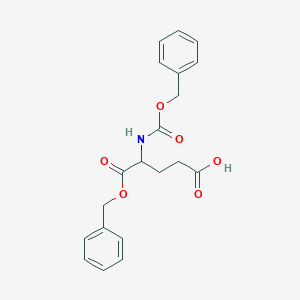

Molecular Structure Analysis

The InChI code for “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is a solid substance . It has a molecular weight of 237.26 g/mol . The compound is stored in a dark place at room temperature .

Applications De Recherche Scientifique

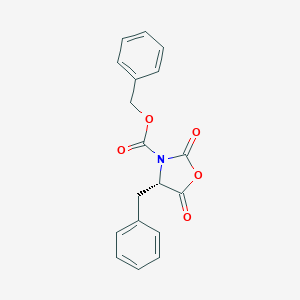

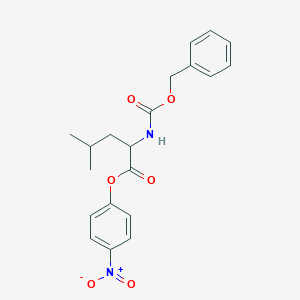

Electrophilic Building Blocks for Synthesis of Enantiomerically Pure Compounds

- The compound is utilized in the preparation of novel electrophilic building blocks. These are significant for the synthesis of enantiomerically pure compounds, a critical aspect in the field of organic chemistry (Zimmermann & Seebach, 1987).

Synthesis of Antimicrobial and Antifungal Agents

- Derivatives of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid have been developed into compounds exhibiting significant antimicrobial and antifungal activities. This application is crucial for the development of new therapeutic agents (Mickevičienė et al., 2015).

Synthesis of Non-Proteinogenic Amino Acids

- The compound serves as a precursor in the synthesis of non-proteinogenic amino acids, which are valuable for studying protein structure and function (Adamczyk & Reddy, 2001).

Enantioselective Synthesis in Organic Chemistry

- It is used in enantioselective synthesis processes, such as the aza-Henry reaction, highlighting its role in producing chiral compounds with high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).

Development of Antibacterial Compounds

- Synthesized derivatives of the compound have shown strong antibacterial activities, making them potential candidates for the development of new antibiotics (Pund et al., 2020).

ELISA Method Development

- The compound has been utilized in the development of an enzyme-linked immuno-sorbent assay (ELISA) method. This application is particularly important in the field of biochemical analysis (Yang et al., 2008).

Synthesis of Thymidylate Synthase Inhibitors

- Derivatives of this compound have been used in the synthesis of new thymidylate synthase inhibitors, which are key in cancer therapy (Guo-qing, 2013).

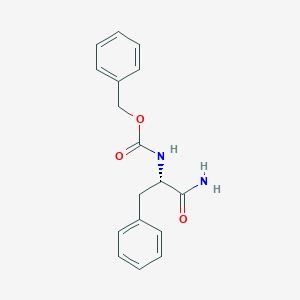

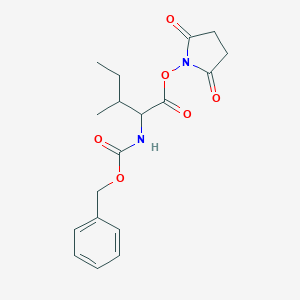

Solid Phase Synthesis of Carbonylated Peptides

- The compound is essential in the solid-phase synthesis of carbonylated peptides, highlighting its role in peptide chemistry and potential therapeutic applications (Waliczek et al., 2015).

Safety And Hazards

The safety information for “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216618 | |

| Record name | (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

CAS RN |

42918-86-5 | |

| Record name | (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42918-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.